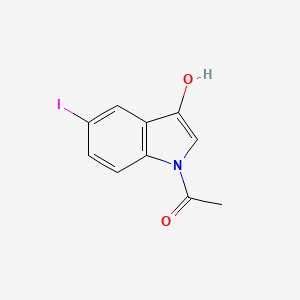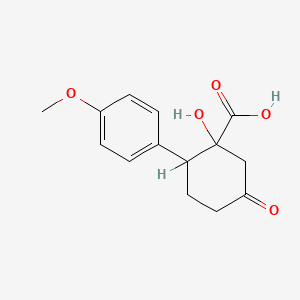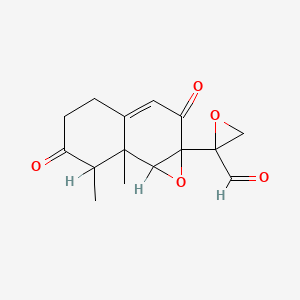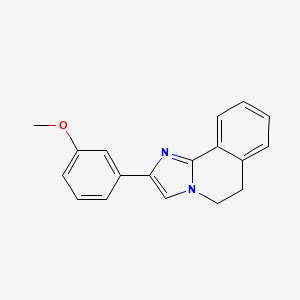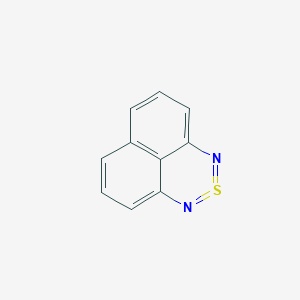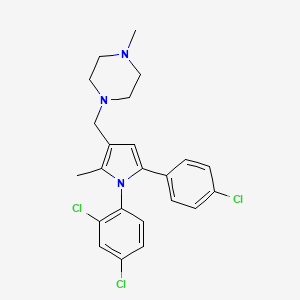
2-(2-thiocyanatoethoxy)ethyl N-cyclohexylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-thiocyanatoethoxy)ethyl N-cyclohexylcarbamate: is a chemical compound with the following structural formula:
Structure: C12H19NOS
It is also known by its CAS number: 7504-59-8 . This compound belongs to the class of carbamates and contains both a thiocyanate group and an N-cyclohexylcarbamate moiety.
Vorbereitungsmethoden
Synthetic Routes: The synthetic preparation of 2-(2-thiocyanatoethoxy)ethyl N-cyclohexylcarbamate involves the reaction of 2-chloroethyl thiocyanate with N-cyclohexylcarbamate . The reaction proceeds as follows:
ClCH2CH2SCN+NHCyc6H11→2-(2-thiocyanatoethoxy)ethyl N-cyclohexylcarbamate+HCl
Industrial Production Methods: While specific industrial production methods may vary, the compound can be synthesized on a larger scale using similar principles. Optimization of reaction conditions, purification, and scalability are essential considerations.
Analyse Chemischer Reaktionen
Reactions:
Oxidation: The thiocyanate group can undergo oxidation reactions.
Substitution: The compound may participate in nucleophilic substitution reactions.
Hydrolysis: The ester linkage can be hydrolyzed under appropriate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or peracids.
Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base.
Hydrolysis: Acidic or basic hydrolysis conditions.
Major Products: The major products formed from these reactions include various derivatives of the compound, such as hydrolyzed forms or substituted analogs.
Wissenschaftliche Forschungsanwendungen
2-(2-thiocyanatoethoxy)ethyl N-cyclohexylcarbamate: finds applications in:
Pesticide Chemistry: It may serve as an active ingredient in insecticides or fungicides.
Biological Research: Researchers study its effects on pests, plants, and other organisms.
Medicine: Investigations into its potential therapeutic properties.
Wirkmechanismus
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these mechanisms fully.
Vergleich Mit ähnlichen Verbindungen
While I don’t have specific information on similar compounds, it’s essential to compare 2-(2-thiocyanatoethoxy)ethyl N-cyclohexylcarbamate with related carbamates, considering their structures, reactivity, and applications.
Eigenschaften
CAS-Nummer |
7504-59-8 |
|---|---|
Molekularformel |
C12H20N2O3S |
Molekulargewicht |
272.37 g/mol |
IUPAC-Name |
2-(2-thiocyanatoethoxy)ethyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C12H20N2O3S/c13-10-18-9-8-16-6-7-17-12(15)14-11-4-2-1-3-5-11/h11H,1-9H2,(H,14,15) |
InChI-Schlüssel |
GQHWDKXKSDJPFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=O)OCCOCCSC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![12-Methyl-12h-benzo[a]phenothiazine](/img/structure/B12790299.png)
![4-chloro-7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12790307.png)
